molecular formula C23H16N4O2 B6490785 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one CAS No. 1357979-12-4

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B6490785
CAS No.: 1357979-12-4
M. Wt: 380.4 g/mol
InChI Key: MTZKBRSGMXFWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazin-1-one core substituted with a phenyl group at position 4 and a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety at position 2. The phthalazinone scaffold is known for its pharmacological relevance, including kinase inhibition and anticancer activity . The 1,2,4-oxadiazole ring contributes to metabolic stability and bioavailability, making this compound a candidate for drug discovery .

Properties

IUPAC Name

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c28-23-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)25-27(23)15-20-24-22(26-29-20)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZKBRSGMXFWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield reduced forms of the compound with modified functional groups .

Scientific Research Applications

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Core Modifications and Substitutions

The target compound’s structural analogs vary in substituents on the phenyl rings of the phthalazinone and oxadiazole moieties. Key examples include:

Compound Name Substituents on Oxadiazole Substituents on Phthalazinone Key Properties/Activities References
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 4-Methoxyphenyl Phenyl Improved solubility due to methoxy group
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 3-Bromophenyl Phenyl Enhanced electronic effects (electron-withdrawing Br)
2-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methylphenyl)phthalazin-1(2H)-one 3,4-Dimethoxyphenyl 4-Methylphenyl Increased steric bulk, potential for altered binding
Naldemedine Tosylate (Pharmaceutical Ingredient) 3-Phenyl Complex morphinan derivative Opioid antagonist activity

Key Observations :

  • Electronic Effects : Bromine (electron-withdrawing) in the bromophenyl analog may enhance electrophilic interactions in biological targets, while methoxy groups (electron-donating) improve solubility .

Physicochemical Data

Property Target Compound Methoxyphenyl Analog Bromophenyl Analog Proteasome Inhibitor 14
Molecular Weight ~396.4 g/mol (estimated) 396.4 g/mol 445.27 g/mol ~450 g/mol (estimated)
Melting Point Not reported Not reported Not reported 87.6–89.1°C
HPLC Purity Not reported Not reported Not reported 96.26%

Notes:

  • The bromophenyl analog’s higher molecular weight (445.27 g/mol) may reduce solubility compared to the target compound .
  • Proteasome inhibitors like Compound 14 exhibit high purity (>96%) and defined melting points, suggesting robust synthetic protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.